![molecular formula C51H82O22 B3026603 2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 1026020-27-8](/img/structure/B3026603.png)
2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^2,9.0^4,8.0^13,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol" is a complex organic molecule that appears to be a derivative of a sugar compound, given the presence of multiple hydroxyl groups and the structure suggested by the name. This molecule may have relevance in various fields such as medicinal chemistry, due to its structural complexity and potential biological activity.
Synthesis Analysis
The synthesis of complex sugar derivatives can be approached through multi-step organic reactions. For instance, the synthesis of cyclohexanetetrol derivatives, which are structurally related to hexopyranose sugars, has been achieved from exo-substituted endo-acetoxy compounds . Similarly, the synthesis of cyclic dipeptidyl ureas, another class of cyclic compounds, involves Ugi reactions followed by treatment with sodium ethoxide . These methods could potentially be adapted for the synthesis of the complex sugar derivative .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to its functional groups. For instance, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves acetylation and reaction with triethylamine and formamide, followed by reflux with urea . The compound's multiple hydroxyl groups could also participate in reactions such as phosphorylation or glycosylation, which are common in sugar chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a complex sugar derivative would likely include high solubility in polar solvents due to the presence of multiple hydroxyl groups. The molecule's stereochemistry would also significantly influence its physical properties, such as melting point and specific rotation. Compounds with similar structural features have been studied for their mesomorphic behavior, indicating potential liquid crystalline properties . Additionally, the compound's reactivity would be influenced by the presence of acetal, ketal, or hemiacetal functional groups typically found in sugars.
Analyze all relevant papers retrieved
The papers provided offer insights into the synthesis, structure, and properties of complex organic molecules, many of which are structurally related to sugars. For example, the synthesis of cyclohexanetetrol derivatives , cyclic dipeptidyl ureas , and ferroelectric liquid crystal materials all involve the creation of cyclic structures that could be relevant to the synthesis of the compound . The efficient synthesis of the dioxabicyclo[3.2.1]octane core , the antimicrobial activities of purin-8-ones , and the computational study on the regulation of blood glucose level by a complex sugar derivative all provide valuable information that could be related to the synthesis, structure, and potential biological activity of the compound.
Describe the details of the study as well as relevant case studies where possible
The studies described in the papers involve detailed synthetic routes to complex organic molecules, often with multiple chiral centers and cyclic structures. For instance, the synthesis of cyclohexanetetrol derivatives and the second-generation synthesis of the dioxabicyclo[3.2.1]octane core demonstrate the complexity of the synthetic strategies required for such molecules. The antimicrobial activity study and the computational study on blood glucose regulation provide examples of the potential biological relevance of these compounds, which could be extrapolated to the compound under analysis. These studies highlight the importance of understanding the synthesis, structure, and reactivity of complex organic molecules in the context of their potential applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Computational Study on Glycemic Regulation
A computational study investigated the role of a similar complex compound in diabetes management. It was isolated from Syzygium densiflorum, traditionally used by tribes in Tamil Nadu, India, for diabetes treatment. The study identified potential targets such as dipeptidyl peptidase-IV and glucokinase, suggesting the compound's utility in glycemic regulation through molecular docking and dynamics simulation (Muthusamy & Krishnasamy, 2016).
Solubility Studies
Research on the solubility of various saccharides in ethanol–water solutions provides insights into the physicochemical properties of complex sugar-like structures. Such studies are crucial for understanding the solubility and stability of complex organic molecules in different solvents, which is essential for pharmaceutical formulation and natural product extraction processes (Gong, Wang, Zhang, & Qu, 2012).
α-Amylase Inhibitors from Natural Extracts
A study on Vernonia amygdalina leaves identified compounds potentially inhibiting α-amylase, an enzyme relevant to diabetes management. This research signifies the exploration of natural products for bioactive compounds that could serve as leads for developing therapeutic agents (Yunitasari, Raharjo, Swasono, & Pranowo, 2022).
Antioxidant and Anti-inflammatory Activities
Another study focused on novel amide alkaloids from Portulaca oleracea L. and evaluated their anti-inflammatory activities. The discovery of such compounds adds to the repertoire of molecules with potential health benefits, especially in inflammatory conditions (Lan, Ying, Guo, Duan, Cui, Leng, & Ying, 2021).
Propiedades
IUPAC Name |
2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20(19-65-46-40(61)38(59)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-41(62)37(58)34(55)22(3)66-47)43(64)44(32(18-54)71-49)72-48-42(63)39(60)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRXHIYUXAZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





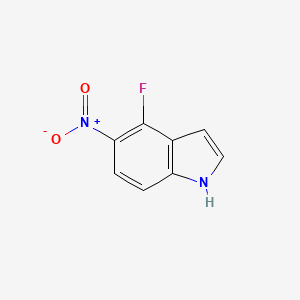
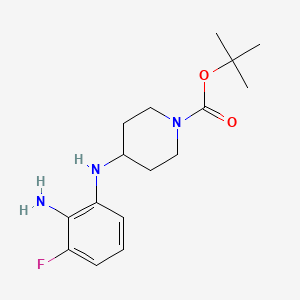


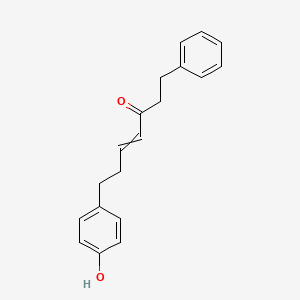
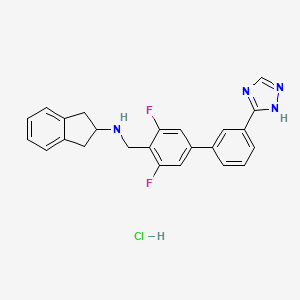
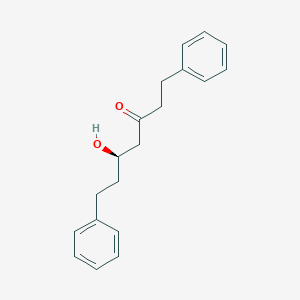


![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)